molecular formula C11H10BrN5O2 B564621 Hymenialdisine-d4 CAS No. 1185240-30-5

Hymenialdisine-d4

Cat. No.: B564621
CAS No.: 1185240-30-5
M. Wt: 328.162
InChI Key: ATBAETXFFCOZOY-OFLKUSMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine-d4 involves the incorporation of deuterium atoms into the hymenialdisine molecule. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The process typically involves multiple steps, including the formation of the pyrrole-azepin-8-one ring system and the glycocyamidine ring .

Industrial Production Methods: The process would involve large-scale synthesis and purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Hymenialdisine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions include various hymenialdisine analogues, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hymenialdisine-d4 has the molecular formula C11H10BrN5O2C_{11}H_{10}BrN_5O_2 and a molecular weight of 324.13 g/mol. Its structure allows it to interact with various protein kinases, inhibiting their activity by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a valuable compound for therapeutic applications.

Chemistry

  • Mechanistic Studies : this compound is used to study the mechanisms of protein kinase inhibition and to develop new kinase inhibitors. It serves as a model compound for exploring structural modifications that enhance biological activity.
  • Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, leading to derivatives with potentially distinct biological activities.

Biology

  • Cell Signaling Studies : Researchers employ this compound in cellular studies to investigate the effects of kinase inhibition on cell signaling pathways. This includes studying its impact on apoptosis and membrane transport.
  • Inflammatory Response : The compound has been shown to inhibit pro-inflammatory cytokines through the NF-κB signaling pathway, indicating its potential in treating inflammatory diseases like rheumatoid arthritis.

Medicine

  • Cancer Treatment : this compound exhibits anti-cancer properties by inhibiting cyclin-dependent kinases and glycogen synthase kinase 3. It has been explored for its therapeutic potential in various cancers, including melanoma.
  • Bone Disorders : Studies have demonstrated that this compound can inhibit osteoclastogenesis while promoting osteoblast differentiation, suggesting its application in treating osteoporosis and other osteolytic diseases.

Industry

  • Drug Development : The compound is being investigated for its potential in developing new drugs targeting protein kinases, which are implicated in numerous diseases.
  • Therapeutic Agents : this compound is explored as a lead compound for synthesizing novel therapeutic agents aimed at various health conditions.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryMechanistic studies of protein kinasesUseful in developing new inhibitors
BiologyCell signaling researchInhibits inflammatory cytokines
MedicineCancer treatmentEffective against multiple cancer types
Bone healthInhibits osteoclasts; promotes osteoblasts
IndustryDrug developmentPotential lead for new kinase inhibitors

Case Study 1: Anti-Cancer Properties

A study published in Bone Research highlighted hymenialdisine's ability to inhibit osteoclast formation while promoting osteoblast differentiation. The results indicated that this compound could prevent bone loss in a mouse model of osteoporosis by activating the glycogen synthase kinase 3β/β-catenin signaling pathway .

Case Study 2: Inhibition of Inflammatory Cytokines

Research demonstrated that this compound effectively inhibited pro-inflammatory cytokines such as IL-1 and IL-6 through modulation of the NF-κB pathway. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Biological Activity

Hymenialdisine-d4 is a deuterated analog of hymenialdisine, a marine natural product derived from sponges known for its diverse biological activities, particularly as a protein kinase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is structurally similar to its parent compound, hymenialdisine, which has garnered attention for its ability to inhibit various protein kinases involved in critical cellular processes. The unique properties of this compound may enhance its efficacy and specificity in therapeutic applications.

Protein Kinase Inhibition

Hymenialdisine and its derivatives, including this compound, exhibit nanomolar activity against several cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 beta (GSK-3β), and casein kinase 1 (CK1) . These kinases play crucial roles in regulating cell proliferation, apoptosis, and gene expression. The inhibition of these kinases can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Anti-Inflammatory Properties

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1, IL-2, and IL-6 through the NF-κB signaling pathway . This mechanism suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
Kinase Inhibition Nanomolar activity against CDKs, GSK-3β, CK1
Osteoclast Suppression Inhibits RANKL-induced osteoclastogenesis
Osteoblast Promotion Enhances differentiation and mineralization
Cytokine Inhibition Reduces IL-1, IL-2, IL-6 levels
Anticancer Activity Induces cell cycle arrest in cancer cell lines

Case Study 1: Osteoporosis Treatment

A study conducted on ovariectomized C57BL/6j mice demonstrated that hymenialdisine effectively prevented bone loss by inhibiting osteoclast activity while promoting osteoblast differentiation. The results indicated a significant increase in bone volume and trabecular thickness in treated mice compared to controls . This suggests that this compound could be a promising candidate for osteoporosis therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that this compound induces cell cycle arrest in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been linked to reduced tumor growth rates in preclinical models . These findings highlight the potential of this compound as an anticancer agent.

Properties

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-OFLKUSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(/C(=C/2\C(=O)NC(=N2)N)/C3=C(C(=O)NC1([2H])[2H])NC(=C3)Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675968
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185240-30-5
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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